molecular formula C14H9Cl2N3O2 B12077529 3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole CAS No. 680216-75-5

3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole

Cat. No.: B12077529
CAS No.: 680216-75-5
M. Wt: 322.1 g/mol
InChI Key: VJMKPLMVVUOOJA-UHFFFAOYSA-N
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Description

Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- is a complex organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a 1,2,4-oxadiazole ring at the 4-position, which is further substituted with a 3-chlorophenoxy methyl group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the chlorination of pyridine derivatives using reagents such as phosphorus oxychloride (POCl3) under solvent-free conditions . The 1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactions using POCl3 or other chlorinating agents. The process is typically carried out in sealed reactors to ensure safety and efficiency. The final product is purified through distillation or crystallization to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced biological or chemical properties .

Mechanism of Action

The mechanism of action of Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, the chloro and oxadiazole groups can interact with active sites of enzymes, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- is unique due to the presence of both the chloro and oxadiazole groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antitumor potential and other pharmacological effects.

Chemical Structure and Properties

  • Empirical Formula : C14H9Cl2N3O2
  • Molecular Weight : 322.15 g/mol
  • Structural Features : The compound features a five-membered heterocyclic structure with two nitrogen atoms and substituents that include chlorophenyl and pyridyl groups, which enhance its reactivity and biological activity.

Biological Activities

Research indicates that derivatives of 1,2,4-oxadiazole exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of this compound in inhibiting tumor growth. For instance, it has shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanism of Action : The compound is believed to exert its anticancer effects through mechanisms such as:
    • Inhibition of thymidylate synthase and histone deacetylases (HDACs).
    • Induction of apoptosis in cancer cells by increasing p53 expression and caspase activation .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Values (μM)Reference
AnticancerMCF-70.65
AnticancerA5492.41
HDAC InhibitionHDAC-18.2
Apoptosis InductionMCF-7-

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Key Enzymes : The compound inhibits critical enzymes involved in DNA synthesis and modification, which are essential for cancer cell proliferation.
  • Induction of Apoptosis : By modulating apoptotic pathways, it promotes programmed cell death in malignant cells.

Comparative Analysis with Other Oxadiazole Derivatives

The structural diversity among oxadiazole derivatives leads to varying biological activities. For example:

Compound NameStructural FeaturesBiological Activity
5-(2-Chloro-4-pyridyl)-3-(4-methylphenoxy)methyl]-1,2,4-oxadiazoleSimilar oxadiazole core with different substituentsAntimicrobial
5-(3-Chlorophenyl)-1,2,4-oxadiazolLacks pyridyl group; simpler structureAnticancer
5-(2-Fluorophenyl)-1,2,4-oxadiazolFluorine substitution instead of chlorinePotentially enhanced reactivity

Properties

CAS No.

680216-75-5

Molecular Formula

C14H9Cl2N3O2

Molecular Weight

322.1 g/mol

IUPAC Name

3-[(3-chlorophenoxy)methyl]-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H9Cl2N3O2/c15-10-2-1-3-11(7-10)20-8-13-18-14(21-19-13)9-4-5-17-12(16)6-9/h1-7H,8H2

InChI Key

VJMKPLMVVUOOJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=NOC(=N2)C3=CC(=NC=C3)Cl

Origin of Product

United States

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